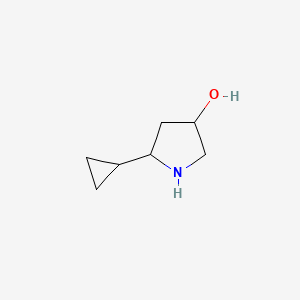![molecular formula C11H16ClNO3S B13207077 N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S and a molecular weight of 277.77 g/mol . This compound is primarily used in proteomics research and is known for its specific structural features, including a chloro-hydroxyethyl group attached to a phenyl ring, which is further connected to an ethyl group and a methanesulfonamide moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the chloro-hydroxyethyl phenyl intermediate. This intermediate is then reacted with an ethyl group and subsequently with methanesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of azide or cyanide derivatives.
Aplicaciones Científicas De Investigación
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-hydroxyethyl group plays a crucial role in binding to these targets, leading to modulation of their activity. The methanesulfonamide moiety further enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)acetamide
- N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)benzamide
Uniqueness
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is unique due to its methanesulfonamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .
Propiedades
Fórmula molecular |
C11H16ClNO3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
N-[2-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3/t11-/m0/s1 |
Clave InChI |
NFVIJFMJTGVVSR-NSHDSACASA-N |
SMILES isomérico |
CS(=O)(=O)NCCC1=CC=C(C=C1)[C@H](CCl)O |
SMILES canónico |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)


![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)



amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)


![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)

